
Dhfr-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhfr-IN-9 is a compound that functions as an inhibitor of dihydrofolate reductase, an enzyme involved in the folate cycle. This enzyme is crucial for the synthesis of nucleic acids and amino acids, making it a significant target in the treatment of various diseases, including cancer and infectious diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dhfr-IN-9 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.
Formation of this compound: The intermediate compounds are then subjected to further reactions, such as condensation and reduction, to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dhfr-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Dhfr-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study enzyme inhibition and reaction mechanisms.
Biology: Employed in studies of cellular metabolism and enzyme function, particularly in the folate cycle.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit dihydrofolate reductase, thereby disrupting DNA synthesis and cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting diseases such as cancer, malaria, and bacterial infections
Mecanismo De Acción
Dhfr-IN-9 exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids and amino acids. By inhibiting this enzyme, this compound disrupts the folate cycle, leading to a depletion of tetrahydrofolate and a subsequent reduction in DNA synthesis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: An anticancer agent that also inhibits dihydrofolate reductase.
Trimethoprim: An antibacterial drug used in combination with sulfonamides.
Pyrimethamine: An antimalarial drug that targets dihydrofolate reductase.
Uniqueness of Dhfr-IN-9
This compound is unique in its specific structure and binding affinity for dihydrofolate reductase. Unlike other inhibitors, this compound may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C19H16N6S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
7-(1,3-benzothiazol-2-ylmethyl)-8-methylpyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C19H16N6S/c1-10-8-11-14(7-6-13-17(11)18(20)24-19(21)23-13)25(10)9-16-22-12-4-2-3-5-15(12)26-16/h2-8H,9H2,1H3,(H4,20,21,23,24) |
Clave InChI |
KSLMGDVFSKLWOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1CC3=NC4=CC=CC=C4S3)C=CC5=C2C(=NC(=N5)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)
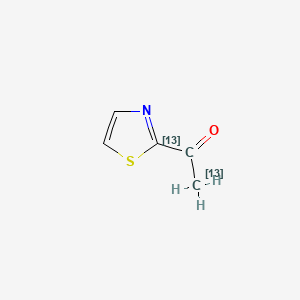
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
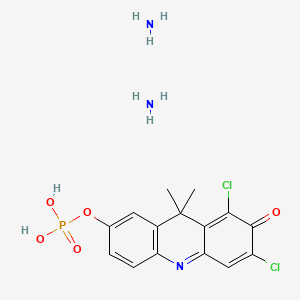
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)
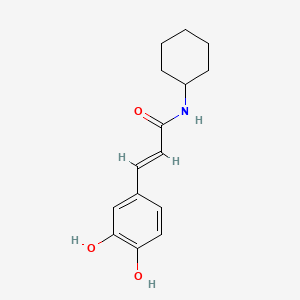
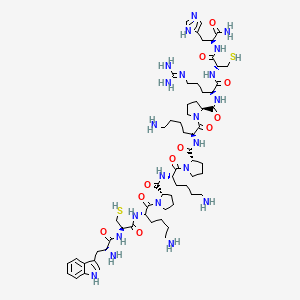
![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)
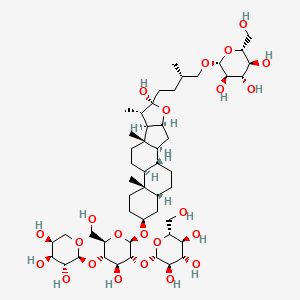


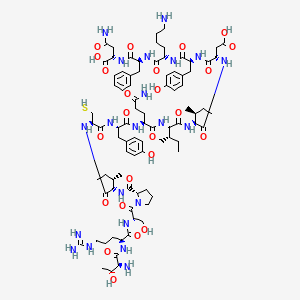
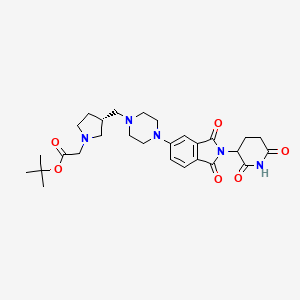
![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)
